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Compound of Interest

Compound Name: ND-011992

Cat. No.: B12387952 Get Quote

Audience: Researchers, scientists, and drug development professionals involved in

tuberculosis research and anti-bacterial drug discovery.

Introduction and Principle
The electron transport chain (ETC) of Mycobacterium tuberculosis is a critical pathway for ATP

synthesis and a promising target for novel therapeutics. This pathway features two primary

terminal oxidases: the cytochrome bcc:aa3 supercomplex and the cytochrome bd oxidase. This

functional redundancy means that inhibiting only one of these oxidases may not be sufficient to

halt respiration and deplete cellular ATP.[1]

ND-011992 has been identified as an inhibitor of the cytochrome bd oxidase.[2][3] However, it

is largely ineffective when used alone. Its true potential is realized in combination with an

inhibitor of the cytochrome bcc:aa3 oxidase, such as the clinical candidate Telacebec (Q203).

[1] By simultaneously blocking both terminal oxidases, the combination of ND-011992 and

Q203 synergistically inhibits oxygen consumption, leading to a profound depletion of

intracellular ATP and potent bactericidal activity against both replicating and non-replicating

mycobacteria.[2][4]

This application note provides a detailed protocol for measuring the synergistic ATP depletion

in mycobacterial cultures treated with ND-011992 in combination with a cytochrome bcc:aa3

inhibitor. The assay quantifies intracellular ATP using the highly sensitive firefly luciferase-

based bioluminescence method.[5][6] In this reaction, luciferase catalyzes the oxidation of

luciferin in an ATP-dependent manner, producing light. The emitted luminescence is directly
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proportional to the concentration of ATP, which serves as a marker for metabolic activity and

cell viability.[7][8]

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of synergistic inhibition and the experimental

workflow for the ATP depletion assay.
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Caption: Mechanism of synergistic inhibition of the mycobacterial respiratory chain.
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Caption: Experimental workflow for the ATP depletion assay.

Quantitative Data Summary
The following table summarizes key quantitative parameters derived from literature for

performing the ATP depletion assay with ND-011992.[2]
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Parameter M. bovis BCG
M. tuberculosis
H37Rv

Notes

ND-011992 IC₅₀ 0.5 - 1.6 µM 2.8 - 4.2 µM

Effective

concentration in the

presence of a fixed

concentration of

Q203.

Q203 Concentration
Typically used at or

above its MIC

Typically used at or

above its MIC

A concentration that

partially inhibits ATP

synthesis is required

to unmask the effect

of ND-011992.

Incubation Time 15 hours 15 hours

Time of exposure to

the compounds before

ATP quantification.

Cell Density 10³ - 10⁴ cells/well 10³ - 10⁴ cells/well

Recommended

starting density for a

96-well plate format.

Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and utilizes a commercial bioluminescent

ATP assay kit.

4.1. Materials and Reagents

ND-011992

Q203 (or other cytochrome bcc:aa3 inhibitor)

Mycobacterium strain (e.g., M. bovis BCG or M. tuberculosis H37Rv)

Appropriate mycobacterial culture medium (e.g., Middlebrook 7H9 with ADC or OADC

supplement)
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Dimethyl sulfoxide (DMSO, sterile)

Commercial ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Sterile, opaque-walled 96-well microplates suitable for luminescence readings

Luminometer or a microplate reader with luminescence detection capability

Standard laboratory equipment for cell culture (incubator, biosafety cabinet, centrifuge)

4.2. Procedure

Step 1: Preparation of Bacterial Culture

Grow the mycobacterial strain in appropriate culture medium to mid-log phase.

On the day of the assay, dilute the culture to the desired starting density (e.g., 2 x 10⁴

cells/mL, to result in 10⁴ cells per 50 µL).

Step 2: Preparation of Compound Stock and Working Solutions

Prepare 10 mM stock solutions of ND-011992 and Q203 in 100% DMSO. Store at -20°C.

On the day of the experiment, prepare serial dilutions of the compounds in culture medium to

create 2X working solutions. Ensure the final DMSO concentration in the assay does not

exceed 1% to avoid solvent toxicity.

Step 3: Assay Plate Setup

Dispense 50 µL of the bacterial suspension into each well of a white, opaque-walled 96-well

plate.

Add 50 µL of the 2X compound working solutions to the appropriate wells. Include the

following controls:

Vehicle Control: Medium with DMSO only (represents 100% ATP).

ND-011992 Only: Treatment with various concentrations of ND-011992.
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Q203 Only: Treatment with a fixed concentration of Q203.

Combination Treatment: The fixed concentration of Q203 combined with serial dilutions of

ND-011992.

Seal the plate and mix gently on a plate shaker for 1 minute.

Step 4: Incubation

Incubate the plate at 37°C for the desired time period (e.g., 15 hours).[2]

Step 5: ATP Measurement

After incubation, allow the plate to equilibrate to room temperature for approximately 30

minutes. This is crucial for the stability of the luciferase reaction.

Prepare the ATP detection reagent according to the manufacturer’s instructions.

Add a volume of ATP detection reagent equal to the culture volume in each well (e.g., 100

µL). This single reagent typically combines cell lysis and the luciferase reaction components.

[9]

Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

Measure the luminescence of each well using a luminometer. The integration time should be

set between 0.25 to 1 second per well.

Step 6: Data Analysis

Subtract the average luminescence value from the "media only" (no cells) background wells

from all other measurements.

Calculate the percentage of ATP depletion for each treatment relative to the vehicle control

(100% ATP level).

% ATP Level = (RLU_sample / RLU_vehicle_control) * 100
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% ATP Depletion = 100 - % ATP Level

Plot the % ATP Level against the concentration of ND-011992 to determine the IC₅₀ value in

the presence of the fixed Q203 concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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